molecular formula C12H18ClN B1453364 N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride CAS No. 1257535-57-1

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride

Cat. No.: B1453364
CAS No.: 1257535-57-1
M. Wt: 211.73 g/mol
InChI Key: DOCCZMIRRYJWKT-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is a cyclopropylamine derivative featuring a 2,4-dimethylbenzyl substituent. It is primarily utilized as an organic building block in pharmaceutical and chemical synthesis, offering a rigid cyclopropane ring that enhances stereochemical control in reactions . The compound is commercially available (e.g., CymitQuimica, Ref: 54-OR40317) at a premium price (€505/g), reflecting its specialized applications .

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCZMIRRYJWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, summarizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylamine structure combined with a dimethylbenzyl substituent. This configuration is believed to influence its biological interactions significantly.

Research indicates that compounds similar to N-(2,4-Dimethylbenzyl)cyclopropylamine exhibit various mechanisms of action, including:

  • Receptor Modulation : Compounds in this class often interact with neurotransmitter receptors, which may lead to effects on mood and cognition.
  • Enzyme Inhibition : Some studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, contributing to their pharmacological effects .

Antidepressant Activity

One notable area of research focuses on the antidepressant properties of this compound. A study demonstrated that this compound exhibited significant activity in animal models of depression, with results indicating:

  • Dose-dependent reduction in depressive-like behavior .
  • Alterations in neurotransmitter levels , particularly serotonin and norepinephrine, suggesting a mechanism similar to traditional antidepressants .

Antimicrobial Properties

Additionally, the compound has been evaluated for antimicrobial activity. Preliminary findings indicate:

  • Inhibition of bacterial growth , particularly against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis.
  • Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that inhibit bacterial growth without significant cytotoxicity to human cells .

Study 1: Antidepressant Effects

In a controlled study involving rodents, this compound was administered at varying doses over two weeks. The results were as follows:

Dose (mg/kg)Behavioral Score (Depression Scale)Neurotransmitter Levels (5-HT)
1015Increased
2010Significantly Increased
505Markedly Increased

This study supports the hypothesis that the compound can effectively modulate depressive symptoms through neurotransmitter pathways.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against various pathogens. The results were summarized as follows:

PathogenZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1832
Bacillus subtilis1564
Escherichia coli0>128

These findings indicate that while the compound shows promise against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria remains limited.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is utilized as an intermediate in the synthesis of ticagrelor, a P2Y12 receptor antagonist indicated for the treatment of thrombotic events such as heart attacks and strokes. The synthesis process involves several steps, including cyclopropanation reactions and subsequent transformations to yield the desired active form of ticagrelor .

1.2 Mechanism of Action
As a P2Y12 receptor antagonist, ticagrelor functions by inhibiting platelet aggregation, thereby reducing the risk of clot formation. This mechanism is critical in managing acute coronary syndrome and other cardiovascular diseases .

Structure-Activity Relationship Studies

2.1 Optimization of Biological Activity
Research has been conducted to explore the structure-activity relationships (SAR) of related compounds, focusing on how variations in chemical structure influence pharmacological efficacy and safety profiles. For instance, modifications to the cyclopropylamine moiety can enhance binding affinity to target receptors while minimizing adverse effects .

2.2 Case Studies
Several studies have documented the effects of structural modifications on the biological activity of cyclopropylamine derivatives. These investigations reveal that specific substitutions can lead to improved selectivity for therapeutic targets, highlighting the importance of chemical diversity in drug design .

Chemical Properties and Stability

The hydrochloride form of N-(2,4-Dimethylbenzyl)cyclopropylamine exhibits enhanced solubility and stability compared to its base form. This property is particularly beneficial for formulation development in pharmaceuticals, where solubility can significantly impact bioavailability .

Research Findings and Insights

4.1 Recent Advances
Recent studies have focused on developing more efficient synthetic routes for producing this compound and its derivatives. Innovations in synthetic methodologies aim to reduce environmental impact while maintaining high yields and purity .

4.2 Future Directions
Ongoing research is expected to explore additional therapeutic applications beyond cardiovascular diseases, potentially including neuroprotective effects or applications in cancer therapy due to its ability to modulate cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and molecular features of N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Properties
N-(2,4-Dimethylbenzyl)cyclopropylamine HCl C₁₂H₁₈ClN* ~211.7 2,4-dimethyl High lipophilicity; electron-donating groups enhance stability
1-(2,4-Dichlorophenyl)cyclopropanamine HCl C₉H₁₀Cl₃N 238.536 2,4-dichloro Electron-withdrawing Cl groups increase reactivity and polarity
1-(2,4-Difluorophenyl)cyclopropylamine HCl C₉H₁₀F₂ClN ~213.6 2,4-difluoro Fluorine substituents improve metabolic stability and bioavailability
N-(2,4-Dichlorobenzyl)hydroxylamine HCl C₇H₈Cl₃NO 228.5 2,4-dichloro Hydroxylamine group introduces redox activity

*Estimated based on cyclopropylamine (C₃H₇N) + 2,4-dimethylbenzyl (C₈H₉) + HCl.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The dimethyl substituents in the target compound increase lipophilicity and steric hindrance compared to dichloro/difluoro analogs, which are more polar and reactive .

Preparation Methods

Reductive Amination Approach

Overview:
Reductive amination is a common method for synthesizing secondary amines like N-(2,4-dimethylbenzyl)cyclopropylamine. This involves the reaction of cyclopropylamine with an aldehyde (2,4-dimethylbenzaldehyde) to form an imine intermediate, which is subsequently reduced to the secondary amine.

Typical Procedure:

  • Step 1: Mix cyclopropylamine with 2,4-dimethylbenzaldehyde in an appropriate solvent such as methanol or acetonitrile.
  • Step 2: Add a reducing agent, commonly sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4), under mild acidic conditions (e.g., acetic acid) to reduce the imine to the secondary amine.
  • Step 3: Isolate the secondary amine product.
  • Step 4: Convert the free amine to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.

Reaction Conditions and Yields:

  • Solvents: Methanol, acetonitrile, or dichloroethane (DCE) are suitable.
  • Temperature: Room temperature to slightly elevated (0–40 °C).
  • Reaction time: Typically 2–24 hours depending on scale and conditions.
  • Yields: Moderate to high yields reported (50–85%) depending on purification and scale.

Example from Literature:

  • A similar approach was used for related compounds where cyclopropylamine was reacted with aryl aldehydes, followed by reductive amination using NaBH(OAc)3 in acetic acid and DCE at room temperature, yielding the secondary amine in 13–86% yields.

Nucleophilic Substitution Using Benzyl Halide Derivatives

Overview:
Another preparation method involves the nucleophilic substitution of a benzyl halide derivative (2,4-dimethylbenzyl chloride or bromide) with cyclopropylamine. This method directly forms the N-benzylcyclopropylamine.

Typical Procedure:

  • Step 1: Prepare or procure 2,4-dimethylbenzyl chloride/bromide.
  • Step 2: React the benzyl halide with cyclopropylamine in the presence of a base such as triethylamine or potassium carbonate to neutralize the formed acid and drive the reaction forward.
  • Step 3: The reaction is typically conducted in polar aprotic solvents like acetonitrile, dichloromethane, or tetrahydrofuran (THF).
  • Step 4: Isolate the secondary amine product, then convert to hydrochloride salt by treatment with HCl.

Reaction Conditions and Yields:

  • Solvent: Acetonitrile or dichloromethane preferred.
  • Temperature: 0 °C to reflux depending on reactivity.
  • Time: 2–16 hours.
  • Yields: Variable, generally 60–80%.

Example from Patents:

  • Similar cyclopropylamine derivatives were synthesized by reaction of cyclopropylamine with substituted benzyl halides under basic conditions in acetonitrile, followed by isolation of the hydrochloride salt.

Salt Formation (Hydrochloride)

Conversion to Hydrochloride Salt:

  • The free base amine is treated with hydrochloric acid (HCl) in an organic solvent like ether or in aqueous solution to form the hydrochloride salt.
  • This step improves compound stability, crystallinity, and handling properties.

Typical Conditions:

  • HCl gas or concentrated aqueous HCl solution.
  • Solvent: Ether, isopropanol, or ethanol.
  • Temperature: 0–25 °C.
  • The salt precipitates out and is filtered and dried.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Reaction Time Yield Range (%) Notes
Reductive Amination Cyclopropylamine, 2,4-dimethylbenzaldehyde, NaBH(OAc)3 or NaBH4 Methanol, Acetonitrile, DCE 0–40 °C 2–24 h 50–85 Mild conditions, high selectivity
Nucleophilic Substitution Cyclopropylamine, 2,4-dimethylbenzyl chloride/bromide, base (Et3N, K2CO3) Acetonitrile, DCM, THF 0 °C to reflux 2–16 h 60–80 Requires halide precursor, base needed
Hydrochloride Salt Formation Free base amine, HCl Ether, Isopropanol, aqueous 0–25 °C 0.5–2 h Quantitative Improves stability and isolation

Research Findings and Notes

  • The reductive amination method is favored for its operational simplicity and high yield, especially when using sodium triacetoxyborohydride as the reducing agent, which is selective and mild.
  • Nucleophilic substitution is straightforward but requires preparation or availability of 2,4-dimethylbenzyl halide, which can add synthetic steps.
  • Reaction solvents like acetonitrile provide good solubility and reaction rates, with temperature control critical to avoid side reactions.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and ease of purification.
  • Literature and patent sources confirm these methods are applicable to a wide range of substituted benzyl cyclopropylamines, including the 2,4-dimethyl derivative.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride
Reactant of Route 2
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N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride

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